N-(2H-1,3-BENZODIOXOL-5-YL)-2-[8-(3,4-DIMETHYLBENZOYL)-9-OXO-2H,3H,6H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL]ACETAMIDE
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[8-(3,4-DIMETHYLBENZOYL)-9-OXO-2H,3H,6H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL]ACETAMIDE is a complex organic compound that features multiple functional groups, including benzodioxole, dimethylbenzoyl, and dioxinoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[8-(3,4-DIMETHYLBENZOYL)-9-OXO-2H,3H,6H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, 3,4-dimethylbenzoyl chloride, and quinoline derivatives. The synthesis could involve steps such as Friedel-Crafts acylation, cyclization, and amide formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely require optimization of reaction conditions to maximize yield and purity. This could involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[8-(3,4-DIMETHYLBENZOYL)-9-OXO-2H,3H,6H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-BENZODIOXOL-5-YL)-2-[8-(3,4-DIMETHYLBENZOYL)-9-OXO-2H,3H,6H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL]ACETAMIDE could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its multiple functional groups provide opportunities for modification to enhance its pharmacological properties.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its complex structure and potential reactivity.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[8-(3,4-DIMETHYLBENZOYL)-9-OXO-2H,3H,6H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL]ACETAMIDE would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound’s effects might be mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzodioxole derivatives, quinoline derivatives, and acetamide derivatives. Examples could include:
- 1,3-benzodioxole-5-carboxylic acid
- 8-(3,4-dimethylbenzoyl)quinoline
- N-(1,3-benzodioxol-5-yl)acetamide
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[8-(3,4-DIMETHYLBENZOYL)-9-OXO-2H,3H,6H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-6-YL]ACETAMIDE is unique due to its combination of multiple functional groups and complex structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O7/c1-16-3-4-18(9-17(16)2)28(33)21-13-31(14-27(32)30-19-5-6-23-24(10-19)38-15-37-23)22-12-26-25(35-7-8-36-26)11-20(22)29(21)34/h3-6,9-13H,7-8,14-15H2,1-2H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRJLBMWSCXXTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC6=C(C=C5)OCO6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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